2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S It is known for its unique chemical structure, which includes two chlorine atoms, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 4-[(2,4-dimethylanilino)sulfonyl]aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]benzamide: Similar structure but with an indole moiety.
2,4-dichloro-N-(2,4-dichlorophenyl)benzamide: Contains additional chlorine atoms on the phenyl ring.
Uniqueness
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and benzamide groups contribute to its potential as an enzyme inhibitor and its versatility in chemical reactions .
Properties
Molecular Formula |
C21H18Cl2N2O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-13-3-10-20(14(2)11-13)25-29(27,28)17-7-5-16(6-8-17)24-21(26)18-9-4-15(22)12-19(18)23/h3-12,25H,1-2H3,(H,24,26) |
InChI Key |
VMOLRAGMEYRMOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.